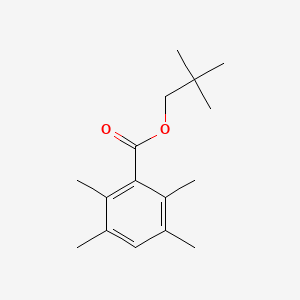

Neopentyl 2,3,5,6-tetramethylbenzoate

CAS No.: 7499-55-0

Cat. No.: VC17158328

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7499-55-0 |

|---|---|

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |

| Standard InChI | InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |

| Standard InChI Key | WVOJUBWOSLBWCW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |

Introduction

Structural Characteristics and Molecular Geometry

Synthetic Pathways and Optimization

The synthesis of neopentyl 2,3,5,6-tetramethylbenzoate involves two primary steps: (1) preparation of 2,3,5,6-tetramethylbenzoic acid and (2) esterification with neopentyl alcohol.

Esterification with Neopentyl Alcohol

Esterification typically employs acid-catalyzed conditions (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. The bulky neopentyl group necessitates prolonged reaction times or elevated temperatures to overcome steric hindrance. A representative protocol involves:

-

Converting the benzoic acid to its acid chloride using thionyl chloride.

-

Reacting the acid chloride with neopentyl alcohol in anhydrous dichloromethane.

Conformational Analysis and Stability

Dynamic NMR studies of analogous compounds, such as 1-neopentyl-2,4,5,6-tetramethylbenzenes, reveal that the syn conformation is energetically favored due to attractive van der Waals interactions between the neopentyl and methyl groups . For example, in 1-(α-naphthylmethyl)-3-neopentyl-2,4,5,6-tetramethylbenzene, the syn conformer is stabilized by 1.2–1.5 kcal/mol compared to the anti form . These interactions are quantified via molecular mechanics (MM3) calculations, which highlight the role of atom-atom pairwise attractions in stabilizing compact conformations .

Barriers to Rotation

The energy barrier for aryl-oxygen bond rotation in neopentyl 2,3,5,6-tetramethylbenzoate is estimated at 12–15 kcal/mol, comparable to barriers observed in 1,3-disubstituted tetramethylbenzenes . This barrier slows conformational interconversion at room temperature, enabling distinct NMR signals for syn and anti forms at low temperatures (e.g., −40°C) .

Physicochemical Properties and Applications

Spectral Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume